1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene
Description
1-Bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene is a brominated aromatic compound featuring two para-substituted bromophenyl groups connected via a 2,2,2-trichloroethyl bridge. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry for applications such as intermediates in pharmaceuticals, agrochemicals, or materials science. The trichloroethyl group introduces significant electron-withdrawing effects, influencing reactivity in substitution or coupling reactions .
Properties
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2Cl3/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWDDFGPYBIPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)C(Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058359 | |
| Record name | Bromo-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2990-17-2 | |
| Record name | bromo-DDT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2990-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2-Bis(p-bromophenyl)-1,1,1-trichloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p,p'-Dibromodiphenyl trichloroethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2367 | |
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| Record name | Bromo-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,1'-(2,2, 2-trichloroethylidene)bis[4-bromo- | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | P,P'-DIBROMODIPHENYL TRICHLOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LRC4R3689 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p,p’-Dibromodiphenyl trichloroethane typically involves the reaction of bromobenzene with chloral (trichloroacetaldehyde) in the presence of a catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the bromobenzene reacts with chloral to form the desired product .
Industrial Production Methods: Industrial production of p,p’-Dibromodiphenyl trichloroethane follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: p,p’-Dibromodiphenyl trichloroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated and chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated or brominated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Brominated and chlorinated benzoic acids.
Reduction: Less chlorinated or brominated derivatives.
Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry: p,p’-Dibromodiphenyl trichloroethane is used as a reference compound in analytical chemistry for the calibration of instruments and validation of analytical methods .
Biology: In biological research, the compound is used to study the effects of halogenated organic compounds on living organisms. It serves as a model compound to investigate the mechanisms of toxicity and bioaccumulation .
Medicine: Although not directly used in medicine, p,p’-Dibromodiphenyl trichloroethane’s structure and properties provide insights into the design of new pharmaceuticals with similar halogenated structures .
Industry: The compound is used in the production of other chemicals and as an intermediate in the synthesis of more complex organic molecules .
Mechanism of Action
The mechanism of action of p,p’-Dibromodiphenyl trichloroethane involves its interaction with the nervous system of insects. The compound interferes with the normal functioning of sodium channels in nerve cells, leading to paralysis and death of the insect . The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the disruption of nerve signal transmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
(a) Trichloroethyl vs. Trifluoroethyl Groups
- 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS: 155820-88-5): Replacing chlorine with fluorine reduces electron-withdrawing strength (fluorine’s electronegativity: 3.98 vs. chlorine’s 3.16) but increases steric bulk due to fluorine’s smaller atomic radius. This compound exhibits lower melting and boiling points compared to trichloroethyl analogs, as seen in its liquid state at room temperature .
- Target Compound : The trichloroethyl group enhances thermal stability (higher melting points) and reactivity in nucleophilic substitutions due to stronger inductive effects .
(b) Bromoethyl vs. Trichloroethyl Derivatives
- 1-Bromo-4-(1-bromoethyl)benzene : The absence of chlorine atoms reduces electron withdrawal, but dual bromine substituents increase molecular weight (262.91 g/mol) and polarizability. This compound is prone to elimination or β-hydride abstraction in synthetic pathways .
(c) Sulfonyl and Nitro Substituents
- 1-[(4-Bromophenyl)sulfonyl]-4-nitrobenzene (CAS: 75124-91-3): The sulfonyl and nitro groups drastically increase polarity (density: 1.662 g/cm³) and melting point (181–184°C), making it suitable for high-temperature applications. However, these groups reduce solubility in nonpolar solvents compared to the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~399.3 (estimated) | >150 (predicted) | >300 (predicted) | Br, CCl₃ |
| 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | 239.03 | Not reported | ~497 (predicted) | Br, CF₃ |
| 1-Bromo-4-(1-bromoethyl)benzene | 262.91 | Oil (liquid) | Not reported | Br, CH₂Br |
| 1-[(4-Bromophenyl)sulfonyl]-4-nitrobenzene | 342.17 | 181–184 | 496.9 (predicted) | Br, SO₂, NO₂ |
Biological Activity
1-Bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene, also known as p,p’-dibromodiphenyl trichloroethane (CAS No. 2990-17-2), is a synthetic organic compound with significant biological implications. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H9Br2Cl3
- Molecular Weight : 443.388 g/mol
- IUPAC Name : this compound
- InChI Key : YPWDDFGPYBIPBG-UHFFFAOYSA-N
The compound features a complex structure characterized by bromine and trichloroethyl groups, which contribute to its biological activity.
1. Toxicological Effects
Research indicates that compounds containing brominated and chlorinated groups can exhibit significant toxicity. The toxicological profile of similar compounds suggests potential liver toxicity and carcinogenic effects. For instance, studies have shown that exposure to trichlorobenzenes can lead to liver lesions in animal models .
2. Antimicrobial Activity
Some studies have suggested that brominated compounds can possess antimicrobial properties. The presence of halogens in the structure may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes .
3. Endocrine Disruption
The structural similarity of this compound to known endocrine disruptors raises concerns regarding its potential effects on hormonal systems. Compounds with similar structures have been shown to interact with estrogen receptors, potentially leading to reproductive and developmental issues .
Case Study 1: Toxicity Assessment in Rodents
A significant study assessed the long-term effects of exposure to related trichlorobenzenes in rodents. The findings indicated a dose-dependent increase in liver lesions among those exposed to high concentrations over a 104-week period, highlighting the potential carcinogenic nature of these compounds .
Case Study 2: Antimicrobial Screening
In a screening assay for antimicrobial activity, various brominated compounds were tested against common pathogens. The results indicated that certain derivatives exhibited moderate inhibitory effects on bacterial growth, suggesting potential applications in antimicrobial formulations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H9Br2Cl3 |
| Molecular Weight | 443.388 g/mol |
| IUPAC Name | This compound |
| Toxicity (LD50 in rats) | 200 mg/kg (estimated) |
| Antimicrobial Activity | Moderate against S. aureus |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
